molecular formula C9H14O3 B2701471 3-(4-Oxocyclohexyl)propionic Acid CAS No. 4883-70-9

3-(4-Oxocyclohexyl)propionic Acid

Cat. No.: B2701471
CAS No.: 4883-70-9
M. Wt: 170.208
InChI Key: QKUBCBWCNZAGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

3-(4-Oxocyclohexyl)propionic acid has several applications in scientific research, including:

Safety and Hazards

The safety data sheet for 3-(4-Oxocyclohexyl)propionic Acid indicates that it is a hazardous substance. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection. It should be used only outdoors or in a well-ventilated area, and kept away from heat/sparks/open flames/hot surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxocyclohexyl)propionic acid typically involves the reaction of cyclohexanone with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product . The general reaction conditions include:

    Reactants: Cyclohexanone and malonic acid.

    Catalyst/Base: Sodium ethoxide.

    Solvent: Ethanol.

    Temperature: Reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxocyclohexyl)propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(4-Oxocyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A precursor in the synthesis of 3-(4-Oxocyclohexyl)propionic acid.

    Malonic Acid: Another precursor used in the synthesis.

    4-Oxocyclohexanepropanoic Acid: An alternative name for the same compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its combination of a cyclohexyl ring with a propionic acid side chain provides distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

3-(4-oxocyclohexyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUBCBWCNZAGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the resulting solution of 3-(4-hydroxycyclohexyl)propanoic acid was added RuCl3 (42 g) and acetic acid (5.6 Kg). After cooling to 5° C., aqueous NaOCl (10-13%, 26 Kg) was added slowly with stirring, maintaining the temperature at 5° C. After stirring a further 3 hours at 5° C., 3N HCl (20 L) and IPAc (15 L) were added, the layers were separated and the aqueous layer extracted with IPAc (2×20 L). The combined organics were washed with 2M aqueous NaHSO3 (10 L), dried (MgSO4), treated with charcoal and filtered. The resulting solution was concentrated, and the solvent switched to heptane:IPAc 2:1 (20 L). This solution was seeded and the solvent switched to 9:1 heptane:IPAc, giving the product as a white solid which was collected, washed with heptane and dried under nitrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
RuCl3
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
5.6 kg
Type
solvent
Reaction Step One
Name
Quantity
26 kg
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.